molecular formula C21H23NO B3089460 (R)-Dapoxetine CAS No. 119357-36-7

(R)-Dapoxetine

Cat. No. B3089460
CAS RN: 119357-36-7
M. Wt: 305.4 g/mol
InChI Key: USRHYDPUVLEVMC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of premature ejaculation (PE). It is a potent and highly selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. The drug has been approved for use in several countries, including the United States, and is currently undergoing clinical trials for other indications.

Scientific Research Applications

1. Neuropharmacology and Electrophysiological Effects

Dapoxetine, primarily known for its application in premature ejaculation (PE), exhibits interesting neuropharmacological characteristics. Studies have demonstrated its potential effects on voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells, suggesting an influence on cellular electrophysiology independent of serotonin reuptake inhibition (Kim et al., 2017). Additionally, the blockage of cloned Kv4.3 potassium channels by dapoxetine, as shown in Chinese hamster ovary cells, indicates its potency and mechanism in modulating ion channel activity (Jeong et al., 2012).

2. Antidepressant and Anxiolytic Properties

Dapoxetine has been evaluated for its antidepressant and anxiolytic effects. Studies on animal models, specifically rats, have shown its effectiveness in reducing immobility time and stress hormone levels, indicating potential use in treating depressive disorders and stress (Ratajczak et al., 2020). Another study exploring the concomitant use of vortioxetine and dapoxetine found that their combined administration could be effective in treating depressive disorders, although further research is necessary (Ratajczak et al., 2019).

3. Reproductive and Fertility Effects

Research on the impact of dapoxetine on reproductive performance and fetal outcomes in male rats indicates that high doses of dapoxetine can adversely affect sexual behavior, fertility parameters, and fetal development. This highlights the need for careful consideration of its use in reproductive health contexts (Elmazoudy et al., 2015).

4. Histopathological Impact on Testes

A histopathological study on the chronic toxic effects of dapoxetine on the testes of male albino rats showed that dapoxetine can induce changes in the testicular structure, affecting seminiferous tubules and germinal cells. This suggests potential implications for long-term reproductive health (Assasa et al., 2019).

properties

IUPAC Name

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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